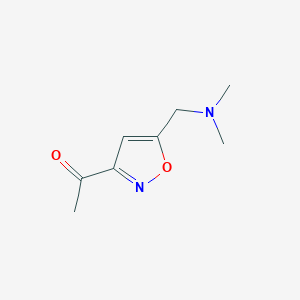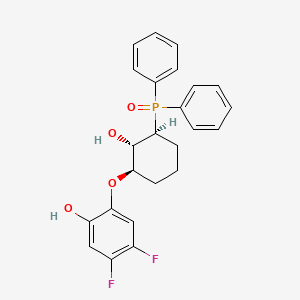
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4',5'-difluoro-2'-phenoxy)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol is a complex organic compound that features a cyclohexanol core substituted with diphenylphosphinyl and difluoro-phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclohexanol core: This can be achieved through cyclization reactions or by modifying existing cyclohexanol derivatives.
Introduction of the diphenylphosphinyl group: This step often involves the use of diphenylphosphine and an oxidizing agent to form the phosphinyl group.
Attachment of the difluoro-phenoxy group: This can be done through nucleophilic substitution reactions using appropriate fluorinated phenol derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to modify the cyclohexanol core or the phosphinyl group.
Substitution: The difluoro-phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce new functional groups onto the cyclohexanol core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can be used as a building block for more complex molecules
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets could be explored for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In material science, the compound’s unique properties could be utilized in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,6R)-2-Diphenylphosphinyl-6-phenoxycyclohexanol: Lacks the difluoro groups, which might affect its reactivity and biological activity.
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’-fluoro-2’-phenoxy)cyclohexanol: Contains only one fluorine atom, potentially altering its chemical properties.
Uniqueness
The presence of both diphenylphosphinyl and difluoro-phenoxy groups in (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C24H23F2O4P |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
2-[(1R,2S,3S)-3-diphenylphosphoryl-2-hydroxycyclohexyl]oxy-4,5-difluorophenol |
InChI |
InChI=1S/C24H23F2O4P/c25-18-14-20(27)22(15-19(18)26)30-21-12-7-13-23(24(21)28)31(29,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14-15,21,23-24,27-28H,7,12-13H2/t21-,23+,24+/m1/s1 |
InChI-Schlüssel |
ASQRBMNTQJSSAA-NHTMILBNSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F |
Kanonische SMILES |
C1CC(C(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




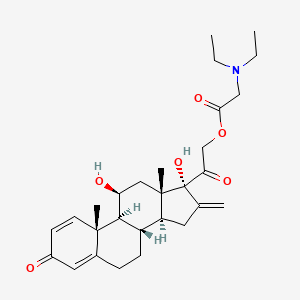

![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
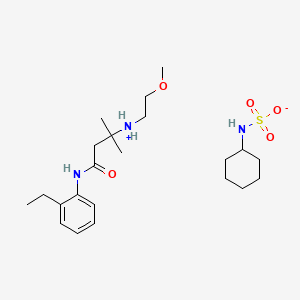

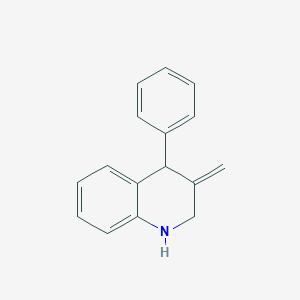
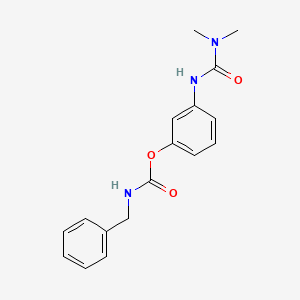
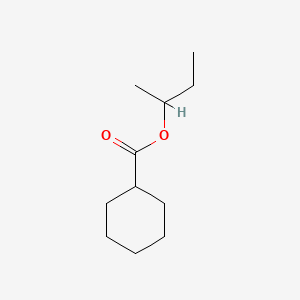

![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
